Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-
Brand Name: Vulcanchem
CAS No.: 821783-81-7
VCID: VC16827737
InChI: InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-14(2-4-15)16-11-25-17(12-24-16)23-10-7-13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2,(H,23,25)
SMILES:
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.3 g/mol

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-

CAS No.: 821783-81-7

Cat. No.: VC16827737

Molecular Formula: C18H15F3N4O

Molecular Weight: 360.3 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]- - 821783-81-7

Specification

CAS No. 821783-81-7
Molecular Formula C18H15F3N4O
Molecular Weight 360.3 g/mol
IUPAC Name N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine
Standard InChI InChI=1S/C18H15F3N4O/c19-18(20,21)26-15-3-1-14(2-4-15)16-11-25-17(12-24-16)23-10-7-13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2,(H,23,25)
Standard InChI Key DWEALZLVUKJMKF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N-(2-pyridin-4-ylethyl)-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine, delineates its three core components:

  • Pyrazinamine backbone: A six-membered aromatic ring with two nitrogen atoms at the 1,4-positions, substituted at the 2-position by an amine group.

  • 4-Pyridinylethyl chain: A pyridine ring linked via an ethyl group to the pyrazinamine’s amine.

  • 4-(Trifluoromethoxy)phenyl substituent: A phenyl ring with a trifluoromethoxy (-OCF₃) group at the para position, attached to the pyrazine ring’s 5-position.

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyridine moiety may facilitate hydrogen bonding with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₄O
Molecular Weight360.3 g/mol
Canonical SMILESC1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)OC(F)(F)F
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthetic Pathways and Chemical Modifications

Proposed Synthesis Strategy

While no published synthesis route exists for this specific compound, analogous pyrazinamine derivatives are typically synthesized via:

  • Nucleophilic aromatic substitution: Introducing the trifluoromethoxyphenyl group to pyrazinamine precursors.

  • Buchwald-Hartwig amination: Coupling the pyridine-ethylamine moiety to the pyrazine ring .

  • Cross-coupling reactions: Palladium-catalyzed couplings to assemble aromatic systems .

A hypothetical synthesis could involve:

  • Step 1: Nitration of 4-(trifluoromethoxy)benzene to introduce a nitro group at the meta position.

  • Step 2: Reduction to the corresponding aniline, followed by cyclization with glyoxal to form the pyrazine core.

  • Step 3: Alkylation with 2-(4-pyridinyl)ethyl bromide under basic conditions .

Table 2: Key Synthetic Intermediates

IntermediateRole
5-Nitro-2-pyrazinaminePyrazine backbone precursor
4-(Trifluoromethoxy)anilineAryl substituent source
2-(4-Pyridinyl)ethyl bromideAmine side-chain precursor

Analytical Characterization

Spectroscopic Identification

Hypothetical characterization data, extrapolated from related compounds :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 2H, pyridine-H), 7.85 (s, 1H, pyrazine-H), 7.60 (d, J=8.4 Hz, 2H, phenyl-H), 7.10 (d, J=8.4 Hz, 2H, phenyl-H), 3.85 (t, J=6.8 Hz, 2H, -CH₂-N), 3.15 (t, J=6.8 Hz, 2H, -CH₂-pyridine).

  • HRMS (ESI+): m/z calcd for C₁₈H₁₅F₃N₄O [M+H]⁺ 361.1241, found 361.1245.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic optimization: Developing enantioselective routes given the chiral pyrazine center.

  • In vitro screening: Testing against Mycobacterium tuberculosis, cancer cell lines, and viral proteases.

  • ADMET profiling: Assessing hepatic metabolism and potential drug-drug interactions.

Comparative Analysis with Analogues

CompoundActivityToxicity Profile
PyrazinamideAntitubercularHepatotoxic (dose-dependent)
This compoundUnknownNot assessed

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator